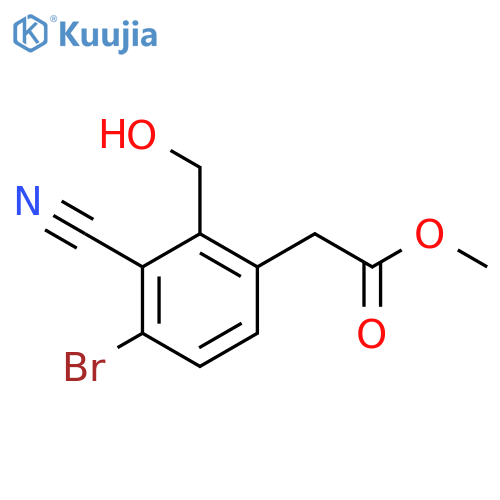

Cas no 1807117-33-4 (Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate)

1807117-33-4 structure

商品名:Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate

CAS番号:1807117-33-4

MF:C11H10BrNO3

メガワット:284.10600233078

CID:4963412

Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate

-

- インチ: 1S/C11H10BrNO3/c1-16-11(15)4-7-2-3-10(12)8(5-13)9(7)6-14/h2-3,14H,4,6H2,1H3

- InChIKey: NZAPEEQBGMMHCR-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(CC(=O)OC)=C(CO)C=1C#N

計算された属性

- せいみつぶんしりょう: 282.98441 g/mol

- どういたいしつりょう: 282.98441 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 299

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 284.11

- トポロジー分子極性表面積: 70.3

- 疎水性パラメータ計算基準値(XlogP): 1.2

Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014001949-1g |

Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate |

1807117-33-4 | 97% | 1g |

1,460.20 USD | 2021-06-22 |

Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate 関連文献

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

1807117-33-4 (Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate) 関連製品

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量